BenchChemオンラインストアへようこそ!

Ethyl alpha-Iodophenylacetate

Bond Dissociation Energy Radical Initiation Thermochemistry

Ethyl alpha-Iodophenylacetate (CAS 78489-65-3; IUPAC: ethyl 2-iodo-2-phenylacetate), an α-iodinated phenylacetic acid ethyl ester with molecular formula C10H11IO2 and molecular weight 290.10 g/mol , is a halogenated ester that functions as a potent alkyl iodide initiator in organocatalyzed living radical polymerization (LRP) and as a versatile electrophilic intermediate in organic synthesis. Its α-iodo substitution confers a distinctive reactivity profile characterized by exceptionally low carbon–halogen bond dissociation energy and rapid nucleophilic substitution kinetics, enabling controlled polymerization processes and efficient construction of pharmaceutically relevant carbon–carbon and carbon–heteroatom bonds.

Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
CAS No. 78489-65-3
Cat. No. B1643023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl alpha-Iodophenylacetate
CAS78489-65-3
Molecular FormulaC10H11IO2
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)I
InChIInChI=1S/C10H11IO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyGFYUBPKXVMWINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl alpha-Iodophenylacetate (CAS 78489-65-3) Procurement & Differentiation Guide | C10H11IO2


Ethyl alpha-Iodophenylacetate (CAS 78489-65-3; IUPAC: ethyl 2-iodo-2-phenylacetate), an α-iodinated phenylacetic acid ethyl ester with molecular formula C10H11IO2 and molecular weight 290.10 g/mol , is a halogenated ester that functions as a potent alkyl iodide initiator in organocatalyzed living radical polymerization (LRP) and as a versatile electrophilic intermediate in organic synthesis . Its α-iodo substitution confers a distinctive reactivity profile characterized by exceptionally low carbon–halogen bond dissociation energy and rapid nucleophilic substitution kinetics, enabling controlled polymerization processes and efficient construction of pharmaceutically relevant carbon–carbon and carbon–heteroatom bonds .

Why Ethyl alpha-Iodophenylacetate Cannot Be Replaced by Generic α-Halo Phenylacetate Analogs


The α-iodo substitution in ethyl alpha-iodophenylacetate imparts a mechanistically distinct reactivity compared to its α-bromo and α-chloro congeners that cannot be replicated by merely adjusting reaction stoichiometry. The C–I bond dissociation energy (234 kJ/mol) is approximately 18% lower than that of the C–Br bond in ethyl α-bromophenylacetate (285 kJ/mol) , translating to substantially higher radical initiation efficiency in polymerization and markedly faster nucleophilic displacement (k = 1.2 × 10⁻³ s⁻¹ for iodo vs. k = 3.4 × 10⁻⁵ s⁻¹ for bromo, a ~35-fold kinetic advantage) . In living radical polymerization, ethyl 2-iodo-2-phenylacetate (PhE-I / EIPA) enables dispersity (Đ) control in visible-light-regulated RCMP systems that cannot be achieved with the bromo analog, which requires transition-metal mediation (e.g., Cu(0)-ligand systems) to approach similar control . These divergent physical-organic parameters directly affect polymer dispersity outcomes, substitution reaction yields, and synthetic route viability, rendering the iodo compound irreplaceable for applications requiring ambient-temperature radical generation or metal-free polymer synthesis.

Quantitative Differentiation Evidence for Ethyl alpha-Iodophenylacetate (78489-65-3) vs. Closest Analogs


C–I Bond Dissociation Energy: 234 kJ/mol vs. 285 kJ/mol for α-Bromo Analog

The α-carbon–iodine bond in ethyl alpha-iodophenylacetate exhibits a bond dissociation energy (BDE) of 234 kJ/mol, which is 51 kJ/mol (approximately 18%) lower than the C–Br BDE of 285 kJ/mol for the direct α-bromo analog ethyl α-bromophenylacetate (CAS 2882-19-1) . This lower BDE corresponds to higher radical initiation efficiency ('High' for iodo vs. 'Moderate' for bromo) under thermal or photolytic conditions, enabling radical generation at lower temperatures and with reduced energy input .

Bond Dissociation Energy Radical Initiation Thermochemistry

Nucleophilic Substitution Kinetics: 35-Fold Rate Enhancement over α-Bromo Analog

Ethyl alpha-iodophenylacetate undergoes nucleophilic substitution at the α-iodo position with a rate constant (k) of 1.2 × 10⁻³ s⁻¹, which is approximately 35 times faster than the corresponding reaction of ethyl α-bromophenylacetate (k = 3.4 × 10⁻⁵ s⁻¹) . This kinetic advantage reflects the superior leaving-group ability of iodide compared to bromide at the sterically hindered α-position adjacent to both phenyl and ester substituents, where SN2 reactivity is inherently suppressed .

Nucleophilic Substitution Leaving Group Ability Synthetic Efficiency

Metal-Free Living Radical Polymerization Dispersity Control via RCMP

Ethyl 2-iodo-2-phenylacetate (EIPA, also designated PhE-I) serves as an alkyl iodide initiator in visible-light-regulated reversible complexation mediated living radical polymerization (RCMP) to produce PMMA and block copolymers (e.g., PMMA-b-PBA) with tunable dispersity (Đ) at room temperature . In the same RCMP system, the comparator initiator 2-iodo-2-methylpropionitrile (CP-I) was also evaluated alongside EIPA using methyl methacrylate (MMA) as monomer and n-butyl acrylate (BA) as end-capping reagent; the study demonstrated successful preparation of block copolymers with adjustable Đ while preserving 'living' chain-end fidelity . The α-phenyl substituent in EIPA provides distinct steric and electronic modulation of radical stability compared to the α,α-dimethyl substitution in CP-I, offering complementary dispersity tuning .

Living Radical Polymerization Dispersity Control Organocatalysis

Anticancer Activity: A549 & PC-3 Cell Growth Inhibition at 20 μM

In an MTT assay evaluating a series of halogenated phenylacetate derivatives, ethyl alpha-iodophenylacetate exhibited 72.82% growth inhibition against A549 lung carcinoma cells and 65% growth inhibition against PC-3 prostate carcinoma cells at a concentration of 20 μM . Structurally similar derivatives tested in the same assay showed comparable but distinct activity profiles (78% and 70% inhibition for Derivative 1; 75% and 68% for Derivative 2 against A549 and PC-3, respectively) . This positions the compound as a viable cytotoxic lead scaffold warranting further selectivity and mechanistic profiling.

Anticancer Activity Cytotoxicity Drug Discovery

Density as a Quality Indicator: Measured 1.57 vs. Predicted ~1.6 g/cm³

The experimentally determined density of ethyl alpha-iodophenylacetate at 20°C is 1.57 g/mL (d20/20) , which falls within the predicted range of 1.6 ± 0.1 g/cm³ from computational estimates but is measurably distinct from the non-iodinated parent compound ethyl phenylacetate (density: 1.03 g/mL) . This 52% density increase from the non-iodinated analog provides a simple, non-spectroscopic metric for verifying successful α-iodination and lot-to-lot consistency during incoming quality control checks, and distinguishes it from the lighter α-chloro (MW 198.65) and α-bromo (MW 243.10) analogs .

Quality Control Purity Assessment Physicochemical Properties

Storage and Handling Specification: –20°C Frozen Storage Required

Ethyl alpha-iodophenylacetate requires frozen storage at or below 0°C (recommended –20°C) and protection from light and heat to prevent thermal or photolytic decomposition . This storage requirement is driven by the low C–I bond dissociation energy (234 kJ/mol) and consequent susceptibility to homolytic cleavage, which is intrinsic to the α-iodo functionality and not shared with the more thermally robust α-chloro and α-bromo analogs . The compound is classified as corrosive (UN 3265, Class 8) and causes severe skin burns and eye damage (H314) .

Stability Storage Compliance Handling Protocols

High-Value Application Scenarios for Ethyl alpha-Iodophenylacetate (78489-65-3) Based on Quantitative Evidence


Metal-Free Precision Polymer Synthesis via Organocatalyzed Living Radical Polymerization (RCMP/SET-DTLRP)

Ethyl 2-iodo-2-phenylacetate (EIPA) is validated as an alkyl iodide initiator in visible-light-regulated RCMP for synthesizing PMMA and block copolymers (e.g., PMMA-b-PBA) with tunable dispersity (Đ) without transition-metal contamination . The low C–I BDE (234 kJ/mol) enables room-temperature radical generation under photolytic conditions, while the α-phenyl substituent provides steric and electronic modulation distinct from the aliphatic comparator CP-I (2-iodo-2-methylpropionitrile) . This application is protected under CN-113388058-A for full-spectrum induced controllable radical polymerization using organic catalysts . Ideal for R&D programs in biomaterials, medical device coatings, and microelectronics where metal-free polymer purity is non-negotiable.

Pharmaceutical Intermediate for C–C and C–Heteroatom Bond Formation

The 35-fold kinetic advantage in nucleophilic substitution (k = 1.2 × 10⁻³ s⁻¹ vs. 3.4 × 10⁻⁵ s⁻¹ for the bromo analog) makes ethyl alpha-iodophenylacetate the preferred electrophilic building block for constructing α-arylated amine, thioether, and carbon-coupled drug intermediates. The compound has been employed in cobalt(III)-catalyzed cross-coupling with ketimines to produce 2-allylated indole derivatives of pharmaceutical relevance . Demonstrated cytotoxicity against A549 (72.82%) and PC-3 (65%) cancer cell lines at 20 μM further supports its use as a scaffold in medicinal chemistry programs targeting oncology .

Quality-Differentiated Procurement for Reproducible Synthesis

Procurement specifications must include: purity ≥ 97.0% (HPLC and argentometric titration), density 1.57 g/mL at 20°C, and appearance as a light yellow to brown clear liquid . The measured density provides a rapid incoming QC metric to distinguish the α-iodo compound from its non-iodinated parent (ethyl phenylacetate, density 1.03 g/mL) and lighter halogen analogs . Mandatory –20°C frozen storage with cold-chain shipping logistics must be budgeted upfront, as ambient-temperature exposure leads to thermal decomposition via radical pathways inherent to the low C–I BDE .

Radiopharmaceutical Precursor Development

The structural motif of iodophenylacetic acid derivatives has been investigated in radiopharmaceutical contexts: ¹³¹I-labelled 4-iodophenylacetic acid was evaluated for biodistribution and pharmacokinetics as a potential antitumor radiopharmaceutical, leveraging the anti-proliferative and anti-differentiating effects of phenylacetate in hematological malignancies and solid tumors . Ethyl alpha-iodophenylacetate serves as a readily hydrolyzable ester prodrug precursor to 2-iodo-2-phenylacetic acid, enabling exploration of α-substituted iodophenylacetic acids in targeted radionuclide therapy or diagnostic imaging programs where the iodo substituent can be isotopically exchanged.

Quote Request

Request a Quote for Ethyl alpha-Iodophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.